molecular formula C5H6F4O2S B8675304 Methyl 3-(methylthio)-2,2,3,3-tetrafluoropropionate CAS No. 77705-91-0

Methyl 3-(methylthio)-2,2,3,3-tetrafluoropropionate

Cat. No. B8675304
M. Wt: 206.16 g/mol
InChI Key: AUELKTNAMGRYHT-UHFFFAOYSA-N
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Patent
US05830962

Procedure details

A 400 mL pressure vessel was charged with 34.1 g (0.49 mol) of sodium thiomethoxide and 150 mL of anhydrous dimethylsulfoxide (DMSO). The vessel was closed, cooled in dry ice, evacuated and charged with 32 g (0.73 mol) of carbon dioxide and 50 g (0.5 mol) of tetrafluoroethylene. The vessel contents were heated with agitation to 50° C. for 1 hr and 100° C for 5 hr. After cooling to room temperature, the vessel contents were transferred to a 500 mL round bottom flask using an additional 30 mL of DMSO to rinse. Dimethylsulfate (65 g, 0.52 mol) was added and the mixture was stirred for 3 hr at 30°-50° C. Volatiles were removed by distillation at 1 mm into a dry ice cooled receiver with a maximum pot temperature of 65° C.
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 g
Type
reactant
Reaction Step Five
Quantity
32 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[S-].[Na+].C[S:5]([CH3:7])=O.[F:8][C:9]([F:13])=[C:10]([F:12])[F:11].COS([O:19][CH3:20])(=O)=O.[C:21](=O)=[O:22]>>[CH3:7][S:5][C:9]([C:10]([C:21]([O:19][CH3:20])=[O:22])([F:12])[F:11])([F:13])[F:8] |f:0.1|

Inputs

Step One
Name
Quantity
34.1 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
150 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
65 g
Type
reactant
Smiles
COS(=O)(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
50 g
Type
reactant
Smiles
FC(=C(F)F)F
Name
Quantity
32 g
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hr at 30°-50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was closed
CUSTOM
Type
CUSTOM
Details
evacuated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the vessel contents were transferred to a 500 mL round bottom flask
WASH
Type
WASH
Details
to rinse
CUSTOM
Type
CUSTOM
Details
Volatiles were removed by distillation at 1 mm into a dry ice cooled receiver with a maximum pot temperature of 65° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CSC(F)(F)C(F)(F)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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